alpha-Cyclocitral

説明

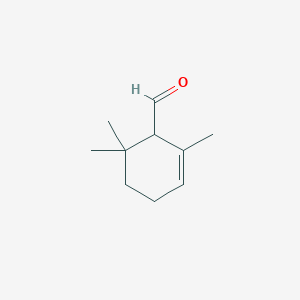

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,6,6-trimethylcyclohex-2-ene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h5,7,9H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZRJSHOOULAGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1C=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861932 | |

| Record name | 2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

196.00 to 197.00 °C. @ 760.00 mm Hg | |

| Record name | alpha-Cyclocitral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

432-24-6 | |

| Record name | α-Cyclocitral | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=432-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Cyclocitral | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,6-trimethylcyclohex-2-ene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-CYCLOCITRAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/762EWR23N8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Cyclocitral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Non-Enzymatic Pathways to α-Cyclocitral: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Cyclocitral, a volatile apocarotenoid, is a molecule of significant interest due to its roles as a signaling molecule in plant stress responses and its potential applications in the fragrance and pharmaceutical industries. While enzymatic pathways for its formation are known, non-enzymatic routes offer alternative and often more direct synthetic strategies. This technical guide provides an in-depth overview of the core non-enzymatic methods for the formation of α-cyclocitral, including detailed experimental protocols, quantitative data, and mechanistic diagrams. The presented pathways cover the oxidative degradation of carotenoids, acid-catalyzed cyclization of citral (B94496) derivatives, epoxidation of pyronene followed by rearrangement, and a high-yield Diels-Alder synthesis. This document is intended to serve as a comprehensive resource for researchers and professionals in chemistry and drug development.

Introduction

α-Cyclocitral (2,6,6-trimethyl-cyclohex-2-ene-1-carbaldehyde) is a cyclic monoterpene aldehyde. In nature, it is primarily known as a product of the oxidative cleavage of α-carotene.[1] Its biological activity, particularly its role in plant signaling pathways under abiotic stress, has made it a subject of increasing research interest.[2] Beyond its natural occurrence, several non-enzymatic synthetic routes to α-cyclocitral have been developed, offering controlled and scalable production. This guide details the key non-enzymatic methods for α-cyclocitral formation, providing the necessary technical information for their reproduction and further development.

Non-Enzymatic Formation Pathways

This section outlines the primary non-enzymatic routes for the synthesis of α-cyclocitral. Each pathway is discussed in terms of its chemical basis, and detailed experimental protocols and quantitative data are provided.

Oxidative Degradation of α-Carotene

The formation of α-cyclocitral from α-carotene is a prominent example of non-enzymatic apocarotenoid synthesis, often initiated by photo-oxidation. This process is particularly relevant in biological systems under high-light stress, where singlet oxygen (¹O₂) is generated.

Mechanism: Singlet oxygen, a highly reactive electrophile, attacks the electron-rich double bonds of the α-carotene polyene chain. Cleavage at the C7-C8 double bond leads to the formation of α-cyclocitral and other degradation products. This reaction can be mimicked in a laboratory setting using a photosensitizer to generate singlet oxygen.

Experimental Protocol: Photo-oxidation of α-Carotene

This protocol describes a representative laboratory-scale procedure for the photo-oxidative generation of α-cyclocitral from α-carotene.

Materials:

-

α-Carotene

-

Rose Bengal (or Methylene Blue) as a photosensitizer

-

Methanol

-

High-intensity light source (e.g., sodium lamp)

-

Reaction vessel equipped with a gas inlet and magnetic stirrer

-

Oxygen source

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

-

Prepare a solution of α-carotene in a toluene/methanol solvent mixture.

-

Add the photosensitizer (e.g., Rose Bengal) to the solution.

-

Place the reaction vessel under the high-intensity light source and begin vigorous stirring.

-

Bubble oxygen through the solution continuously throughout the reaction.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.

-

Upon completion, the reaction mixture can be purified using column chromatography to isolate α-cyclocitral.

Quantitative Data:

The yield of α-cyclocitral from the photo-oxidation of α-carotene can vary depending on the reaction conditions. The table below provides indicative data based on analogous studies with β-carotene.

| Precursor | Product | Molar Ratio (Product/Precursor) | Reference |

| β-Carotene | β-Cyclocitral | ~0.39 | [3] |

Acid-Catalyzed Cyclization of Citral Derivatives

The acid-catalyzed cyclization of citral is a well-established method for producing cyclocitral isomers. The ratio of α- to β-cyclocitral can be controlled by the reaction conditions, particularly the pH and work-up procedure. The reaction proceeds via the formation of a Schiff base (aldimine) intermediate to protect the aldehyde group during cyclization.

Mechanism: Citral is first reacted with a primary amine (e.g., methylamine) to form an N-methylaldimine. This intermediate is then treated with a strong acid, such as sulfuric acid, which catalyzes the intramolecular cyclization of the terpene chain. Hydrolysis of the resulting cyclized aldimine yields the cyclocitral isomers.

Experimental Protocol: Acid-Catalyzed Cyclization of Citral N-Methylaldimine

This protocol is adapted from a patented procedure for the synthesis of α- and β-cyclocitral.[4]

Materials:

-

Citral (cis-trans isomer mixture)

-

n-Hexane

-

Concentrated sulfuric acid

-

Sodium hydroxide (B78521) solution (50% w/w)

-

Diethyl ether

-

Ice

Procedure:

Step 1: Formation of Citral N-Methylaldimine

-

Pass methylamine gas into citral at 20-25°C. An aqueous phase will separate out.

-

After the reaction is complete, separate the aqueous phase.

-

Remove excess methylamine by distillation under reduced pressure (e.g., 20°C at 20 mbar).

Step 2: Cyclization and Hydrolysis

-

Dissolve the crude citral N-methylaldimine in n-hexane.

-

Add this solution dropwise to concentrated sulfuric acid at a low temperature (e.g., -5 to 0°C) with vigorous stirring.

-

After the addition is complete, continue stirring for a short period.

-

Pour the reaction mixture onto ice.

-

For a higher α-cyclocitral yield, perform steam distillation on the strongly acidic mixture.

-

For a higher β-cyclocitral yield, neutralize the mixture to a pH of approximately 3.5 with 50% sodium hydroxide solution at around 40°C before work-up.

-

Extract the aqueous phase with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (B86663), and remove the solvent by distillation.

-

Separate the α- and β-cyclocitral isomers by fractional distillation under reduced pressure.

Quantitative Data:

| Precursor | Product | Overall Yield (%) | α:β Isomer Ratio | Conditions Favoring α-Isomer | Conditions Favoring β-Isomer | Reference |

| Citral | α/β-Cyclocitral Mixture | 80 - 90 | 80:20 to 85:15 | Strongly acidic steam distillation | Neutralization to pH 3.5 | [4] |

| Citral | α/β-Cyclocitral Mixture | 80 - 90 | 40:60 to 20:80 | Strongly acidic steam distillation | Neutralization to pH 3.5 | [4] |

Synthesis from Pyronene via Epoxidation

A patented two-step process allows for the efficient synthesis of cyclocitral, with a preference for the α-isomer, from δ³-pyronene.[1]

Mechanism: The first step involves the epoxidation of δ³-pyronene using a peracid, such as meta-chloroperbenzoic acid (m-CPBA), to form a pyronene epoxide intermediate. In the second step, this epoxide is treated with an acid catalyst (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., BF₃·OEt₂), which promotes a rearrangement to form the cyclocitral isomers.

Experimental Protocol: Synthesis of α-Cyclocitral from δ³-Pyronene

This protocol is based on a patented method.[1]

Materials:

-

δ³-Pyronene

-

meta-Chloroperbenzoic acid (m-CPBA)

-

Anhydrous ether

-

10% Sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Saturated ammonium (B1175870) chloride solution

-

Ice

Procedure:

Step 1: Epoxidation of δ³-Pyronene

-

Dissolve δ³-pyronene in anhydrous ether in a flask under a nitrogen atmosphere and cool to 0°C.

-

Add m-CPBA to the solution.

-

Allow the mixture to warm to room temperature and stir for 48 hours.

-

Dilute the mixture with ether and wash sequentially with 10% sodium bisulfite solution and saturated sodium bicarbonate solution.

-

Dry the organic phase over anhydrous magnesium sulfate and evaporate the solvent to obtain the crude epoxide.

-

The epoxide can be purified by chromatography on alumina.

Step 2: Rearrangement to α-Cyclocitral

-

Dissolve the pyronene epoxide in anhydrous benzene at 0°C.

-

Add boron trifluoride etherate dropwise.

-

Stir the mixture at 0°C for 15 minutes.

-

Hydrolyze the reaction by pouring it onto ice and wash with a saturated solution of ammonium chloride until neutral.

-

Extract the aqueous phases with ether.

-

Dry the combined organic phases over anhydrous magnesium sulfate and evaporate the solvents to obtain the crude product.

-

The product can be purified by chromatography.

Quantitative Data:

| Reaction Step | Starting Material | Product | Yield (%) | α:γ Isomer Ratio of Cyclocitral | Reference |

| Epoxidation | δ³-Pyronene | δ-Pyronene Epoxide | 60 | - | [1] |

| Rearrangement | δ-Pyronene Epoxide | α/γ-Cyclocitral Mixture | 84 | 86:14 | [5] |

Diels-Alder Synthesis

A highly efficient and selective method for producing α-cyclocitral involves a Diels-Alder reaction followed by an isomerization step.[6]

Mechanism: The first step is a [4+2] cycloaddition (Diels-Alder reaction) between 1,3-pentadiene (B166810) (the diene) and isoamylene aldehyde (the dienophile), catalyzed by a Lewis acid such as aluminum trichloride (B1173362). This forms the intermediate 2,6,6-trimethyl-3-cyclohexenyl formaldehyde. In the second step, this intermediate is isomerized to the thermodynamically more stable α-cyclocitral using a nickel-based catalyst system.

Experimental Protocol: Diels-Alder Synthesis of α-Cyclocitral

This protocol is derived from a patented high-yield synthesis.[6]

Materials:

-

1,3-Pentadiene

-

Isoamylene aldehyde

-

Aluminum trichloride (Lewis acid catalyst)

-

Nickel chloride

-

Zinc powder

-

Ammonium chloride

-

Triphenylphosphine

-

Toluene

-

Ice

Procedure:

Step 1: Diels-Alder Reaction

-

In a reaction kettle under a nitrogen atmosphere, add 1,3-pentadiene, isoamylene aldehyde, and aluminum trichloride.

-

Stir and heat the mixture (e.g., at 90°C for 1 hour).

-

Cool the reaction to room temperature and pour it into crushed ice with vigorous stirring.

-

Separate the organic phase from the aqueous phase.

Step 2: Isomerization

-

To the organic phase from Step 1, add nickel chloride, zinc powder, ammonium chloride, triphenylphosphine, and toluene.

-

Stir and heat the mixture (e.g., at 55°C for 1.7 hours).

-

After cooling, filter the reaction liquid.

-

Remove the toluene by rotary evaporation.

-

Purify the resulting α-cyclocitral by reduced pressure distillation.

Quantitative Data:

| Precursor 1 | Precursor 2 | Product | Yield (%) | Selectivity (%) | Reference |

| 1,3-Pentadiene | Isoamylene aldehyde | α-Cyclocitral | 95.50 - 96.60 | 99.70 - 99.80 | [6][7] |

Visualizations

Signaling Pathway

Caption: Non-enzymatic formation of α-cyclocitral from α-carotene via photo-oxidation.

Experimental Workflows

Caption: Workflow for the Diels-Alder and Pyronene-based syntheses of α-cyclocitral.

Logical Relationships

Caption: Logical workflow for the acid-catalyzed cyclization of citral to α- and β-cyclocitral.

Conclusion

This technical guide has detailed several robust non-enzymatic methods for the formation of α-cyclocitral. The Diels-Alder synthesis stands out for its exceptional yield and selectivity, making it a prime candidate for large-scale production. The synthesis from pyronene and the acid-catalyzed cyclization of citral derivatives offer alternative routes with good yields, and the latter provides a means to control the isomeric ratio of the cyclocitral products. The photo-oxidative degradation of α-carotene, while mechanistically important in biological contexts, offers a less controlled synthetic route but is crucial for understanding the natural formation of this signaling molecule. The provided experimental protocols and quantitative data serve as a valuable resource for the practical application and further investigation of these synthetic pathways.

References

- 1. Determination of singlet oxygen-specific versus radical-mediated lipid peroxidation in photosensitized oxidation of lipid bilayers: effect of beta-carotene and alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Quenching of Singlet Oxygen by Carotenoids in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production of β-Cyclocitral and Its Precursor β-Carotene in Microcystis aeruginosa: Variation at Population and Single-Cell Levels | MDPI [mdpi.com]

- 4. Free Radical Mediated Oxidative Degradation of Carotenes and Xanthophylls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. Singlet Oxygen Generation by UVA Light Exposure of Endogenous Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of α-Cyclocitral

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Cyclocitral (2,6,6-trimethyl-cyclohex-2-enecarbaldehyde) is a cyclic monoterpene aldehyde that serves as a significant signaling molecule in plants and a valuable compound in the fragrance and flavor industry.[1] As a volatile apocarotenoid derived from the oxidative cleavage of carotenoids like β-carotene, it plays a crucial role in plant stress responses.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of α-cyclocitral, detailed experimental protocols for its synthesis, and an examination of its role in plant signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical and Physical Properties

α-Cyclocitral is a colorless to pale yellow liquid with a characteristic pleasant, lemon-like aroma.[1][3][4] It is soluble in organic solvents such as alcohol and chloroform.[4] The fundamental identifiers and physicochemical properties are summarized in the tables below.

Table 1: General Identifiers for α-Cyclocitral

| Identifier | Value |

| IUPAC Name | 2,6,6-Trimethylcyclohex-2-ene-1-carbaldehyde |

| Synonyms | alpha-Cyclociral, Filipendulal, 2,6,6-Trimethyl-2-cyclohexen-1-carboxaldehyde |

| Molecular Formula | C₁₀H₁₆O[1][4][5] |

| Molecular Weight | 152.23 g/mol [1][4][5] |

| CAS Number | 432-24-6[5] |

| Canonical SMILES | CC1=CCCC(C1C=O)(C)C[4] |

| InChI Key | ZVZRJSHOOULAGB-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of α-Cyclocitral

| Property | Value | Conditions |

| Appearance | Colorless to pale yellow liquid[1][3] | Ambient |

| Density | 0.9251 g/cm³[6] | 20 °C |

| 0.950 - 0.957 g/cm³[7] | 20 °C | |

| 0.925 g/cm³[5] | 15 °C | |

| Boiling Point | 39 °C[6] | @ 0.3 Torr |

| 75 - 77 °C[5] | @ 10 Torr | |

| 196 - 197 °C[7] | @ 760 mm Hg | |

| Flash Point | 64.44 °C (148.00 °F)[7] | Closed Cup |

| Refractive Index | 1.470 - 1.480[7] | @ 20 °C |

| 1.501[5] | - | |

| Water Solubility | 111.2 mg/L (Estimated)[7] | @ 25 °C |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and identification of α-cyclocitral. Below are the key spectral data.

Table 3: Spectroscopic Data for α-Cyclocitral

| Spectroscopy Type | Key Peaks / Signals |

| ¹³C NMR | Data not available in search results. |

| ¹H NMR | Data not available in search results. |

| Infrared (IR) | Data not available in search results. |

| Mass Spectrometry (MS) | The fragmentation of cyclic aldehydes like α-cyclocitral often involves alpha-cleavage adjacent to the carbonyl group and ring-opening reactions.[8] |

Note: Specific chemical shifts (ppm) for NMR and absorption bands (cm⁻¹) for IR were not available in the provided search results. Researchers should refer to spectral databases or perform their own analyses for detailed assignments.

Biological Significance and Signaling Pathway

In plants, α-cyclocitral is a key messenger molecule generated in response to abiotic stress, particularly high light intensity. It is a product of the oxidative cleavage of β-carotene by singlet oxygen (¹O₂), a reactive oxygen species.[2] α-cyclocitral functions as a retrograde signal, moving from the chloroplast to the nucleus to modulate the expression of stress-responsive genes.[2] This signaling cascade is crucial for the plant's acclimation and defense mechanisms.

Caption: Retrograde signaling pathway of α-cyclocitral in plants.

Experimental Protocols: Synthesis of α-Cyclocitral

Several synthetic routes to α-cyclocitral have been reported. The following are detailed methodologies for two common approaches.

Synthesis via Diels-Alder Reaction and Isomerization

This method involves a [4+2] cycloaddition followed by an isomerization step to yield the final product.

Workflow Diagram

Caption: Workflow for the synthesis of α-cyclocitral via Diels-Alder reaction.

Protocol:

-

Diels-Alder Reaction: 1,3-pentadiene and isoamylene aldehyde are subjected to a Diels-Alder reaction in the presence of a Lewis acid catalyst. This cycloaddition forms the intermediate, 2,6,6-trimethyl-3-cyclohexenyl formaldehyde.

-

Work-up: The reaction mixture is washed with water, and the organic layer containing the crude intermediate is separated.

-

Isomerization: The crude 2,6,6-trimethyl-3-cyclohexenyl formaldehyde is then subjected to an isomerization reaction using a suitable catalyst to yield the final α-cyclocitral crude product.

-

Purification: The crude product can be purified by distillation under reduced pressure.

Synthesis from Methyl α-Cyclogeranate

This protocol utilizes an organolithium reagent and a reducing agent to convert an ester into the target aldehyde.

Protocol:

-

Initial Reaction: A solution of methyl α-cyclogeranate (0.011 M) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C.

-

Addition of n-Butyl Lithium: A 1.42 N solution of n-butyl lithium in hexane (B92381) (0.0132 M) is added dropwise to the cooled solution.

-

Temperature Increase and Reduction: After the addition is complete, the temperature of the mixture is raised to +15 °C. At this temperature, a 70% solution of sodium bis(2-methoxyethoxy)aluminum hydride (VITRIDE) in toluene (B28343) (0.011 M) is added.

-

Heating and Hydrolysis: The reaction mixture is heated to 40 °C for 45 minutes. It is then hydrolyzed by pouring it into an ice-cold saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: The mixture is extracted with ether. The organic phase is separated and subjected to standard neutralization and washing procedures. The final product, α-cyclocitral, is obtained by distillation of the residue. A typical yield is around 65% with a purity of approximately 80%.

Conclusion

α-Cyclocitral is a multifaceted molecule with significant relevance in both plant biology and industrial applications. Its well-defined chemical and physical properties, combined with established synthetic routes, make it an accessible compound for further research. The elucidation of its role as a retrograde signal in plant stress responses opens avenues for investigation in crop science and plant resilience. For drug development professionals, its bioactive properties, such as potential antifungal activity, may warrant further exploration. This guide serves as a foundational resource for scientists and researchers working with this important monoterpenoid.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000019) [hmdb.ca]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.uoi.gr [chem.uoi.gr]

- 4. spectrabase.com [spectrabase.com]

- 5. scbt.com [scbt.com]

- 6. bg.copernicus.org [bg.copernicus.org]

- 7. alpha-cyclocitral, 432-24-6 [thegoodscentscompany.com]

- 8. youtube.com [youtube.com]

alpha-cyclocitral spectroscopic data NMR MS IR

An In-depth Technical Guide to the Spectroscopic Analysis of alpha-Cyclocitral

This guide provides a comprehensive overview of the spectroscopic data for this compound, a key fragrance and flavor compound. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require a detailed understanding of the analytical characterization of this molecule. The document presents nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data in a structured format, alongside detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data of this compound

The following sections summarize the key spectroscopic data for this compound (CAS Number: 432-24-6).[1] The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about its carbon-hydrogen framework.

¹H NMR Spectroscopic Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHO | ~9.4 | s | - |

| =CH- | ~5.8 | m | - |

| -CH- | ~2.3 | m | - |

| -CH₂- | ~1.9, ~1.4 | m | - |

| -CH₂- | ~1.2 | m | - |

| -C(CH₃)₂ | ~1.0, ~0.9 | s | - |

| =C-CH₃ | ~1.7 | s | - |

| Note: This is a representative table based on typical chemical shifts for similar structures. Precise values can vary based on solvent and experimental conditions. |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -CHO | ~193 |

| =C- | ~160 |

| =CH- | ~130 |

| -C(CH₃)₂ | ~35 |

| -CH- | ~40 |

| -CH₂- | ~32 |

| -CH₂- | ~22 |

| -C(CH₃)₂ | ~28, ~26 |

| =C-CH₃ | ~23 |

| Note: This is a representative table based on typical chemical shifts for similar structures. Precise values can vary based on solvent and experimental conditions. A ¹³C NMR spectrum for this compound in CDCl₃ has been reported in the Human Metabolome Database.[2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound (C₁₀H₁₆O), the expected molecular weight is 152.23 g/mol .[1][3]

| Technique | Parameter | Value |

| Electron Ionization (EI) | Molecular Ion (M⁺) | m/z 152 |

| High-Resolution MS (HRMS) | Calculated Exact Mass for C₁₀H₁₆O | 152.120115 |

| Note: Fragmentation patterns in EI-MS would show characteristic losses, such as the loss of the aldehyde group (-CHO) or methyl groups (-CH₃). |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| C=O (Aldehyde) | Stretch | ~1720 - 1740 |

| C=C (Alkene) | Stretch | ~1640 - 1680 |

| C-H (sp²) | Stretch | ~3010 - 3095 |

| C-H (sp³) | Stretch | ~2850 - 2960 |

| C-H (Aldehyde) | Stretch | ~2720, ~2820 |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition:

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. Typical parameters include a 45° or 90° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR , use a proton-decoupled pulse sequence. A larger spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay may be necessary.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the solvent peak or the internal standard.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

-

Instrument Setup:

-

Gas Chromatograph (GC): Install a suitable capillary column (e.g., DB-5ms). Set the injector temperature (e.g., 250°C) and the oven temperature program to achieve good separation. A typical program might start at 50°C and ramp up to 250°C.

-

Mass Spectrometer (MS): Set the ion source to electron ionization (EI) mode, typically at 70 eV. Set the mass range for scanning (e.g., m/z 40-400).

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The instrument will automatically acquire mass spectra for the compounds as they elute from the column.

-

Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to this compound. Examine the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Infrared (IR) Spectroscopy (FT-IR)

-

Sample Preparation: For a liquid sample, the Attenuated Total Reflectance (ATR) or neat (thin film) method can be used.

-

ATR: Place a drop of this compound directly onto the ATR crystal.

-

Neat: Place a drop of the sample between two KBr or NaCl salt plates to create a thin film.

-

-

Instrument Setup: Place the sample holder in the spectrometer's sample compartment.

-

Data Acquisition: Acquire a background spectrum of the empty sample holder (or clean ATR crystal). Then, acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical sample like this compound.

Caption: Experimental workflow for spectroscopic analysis.

References

The Mechanism of Action of α-Cyclocitral in Plants: A Technical Guide

Abstract

α-Cyclocitral, an apocarotenoid derived from the oxidation of β-carotene, has emerged as a critical signaling molecule in plants, orchestrating a complex network of responses to a variety of environmental stresses. This technical guide provides an in-depth examination of the mechanism of action of α-cyclocitral, detailing its role in retrograde signaling, gene expression reprogramming, and physiological adaptations. We will explore the core signaling pathways, present quantitative data from key studies, outline experimental protocols, and provide visualizations of the molecular and logical frameworks involved. This document is intended for researchers, scientists, and professionals in the fields of plant biology and drug development seeking a comprehensive understanding of this potent bioactive compound.

Introduction: α-Cyclocitral as a Stress-Induced Signal

α-Cyclocitral is a volatile organic compound produced from the oxidative cleavage of β-carotene.[1] This process is particularly active under conditions of environmental stress, such as high light, drought, and herbivory, where the production of reactive oxygen species (ROS), especially singlet oxygen (¹O₂), is elevated in the chloroplasts.[2][3][4] Carotenoids, including β-carotene, are primary quenchers of ¹O₂, and their oxidation leads to the formation of various apocarotenoids, with α-cyclocitral (and its isomer, β-cyclocitral) being a significant product.[1][2][4] Functioning as a stress signal, α-cyclocitral initiates a retrograde signaling cascade, relaying information from the chloroplast to the nucleus to induce profound changes in gene expression and enhance the plant's tolerance to adverse conditions.[2][5][6]

The Core Signaling Pathway: From Chloroplast to Nucleus

The mechanism of action of α-cyclocitral is centered around its role as a messenger in the ¹O₂ retrograde signaling pathway.[2][4] Unlike signals that rely on stomatal closure or abscisic acid (ABA) signaling for drought tolerance, α-cyclocitral and its derivatives operate through a distinct mechanism.[5][7]

Retrograde Signaling and Transcriptional Regulation

Generated within the chloroplasts, α-cyclocitral acts as a mobile signal that traverses cellular compartments to the nucleus.[2] There, it modulates the transcription of a large number of genes, particularly those known to be responsive to ¹O₂.[2][4] This reprogramming of the plant transcriptome is a central feature of its action.[3]

Key transcriptional regulators have been identified in the α-cyclocitral signaling pathway:

-

METHYLENE BLUE SENSITIVITY 1 (MBS1): In Arabidopsis, α-cyclocitral modulates the transcription of ¹O₂-regulated genes through this zinc-finger protein.[1][2]

-

SCARECROW-LIKE 14 (SCL14) and TGA Transcription Factors (TGAII): α-cyclocitral activates the xenobiotic detoxification pathway. This response is coordinated by a complex formed between SCL14 and TGAII transcription factors.[2][8]

-

ANAC102: This transcription factor is also involved in the β-cyclocitral-mediated xenobiotic response.[8]

Conversion to β-Cyclocitric Acid (β-CCA)

In planta, α- and β-cyclocitral can be converted into the more water-soluble and stable derivative, β-cyclocitric acid (β-CCA).[5][9] β-CCA itself is a potent signaling molecule that enhances drought tolerance.[5][9] While there is an overlap in their effects, β-CCA appears to induce a specific branch of the cyclocitral signaling pathway, not fully replicating the entire response.[5][9]

Caption: α-Cyclocitral Retrograde Signaling Pathway.

Physiological and Developmental Effects

Exogenous application and endogenous accumulation of α-cyclocitral lead to significant physiological changes, primarily enhancing plant resilience and modulating development.

Enhanced Stress Tolerance

α-cyclocitral confers tolerance to a broad spectrum of environmental challenges:

-

Photooxidative Stress: By inducing ¹O₂-responsive genes, it helps plants acclimate to high light conditions and mitigates photo-damage.[3][4][5]

-

Drought Stress: Treatment with β-cyclocitral or β-CCA enhances drought tolerance in multiple species, including Arabidopsis and tomato.[5][7][9] This effect is independent of ABA-mediated stomatal closure.[7]

-

Biotic Stress: It has been shown to develop resistance against insect herbivores.[3][10]

-

Salt Stress: In rice, β-cyclocitral promotes both root and shoot growth under salt stress conditions.[11]

Regulation of Root Development

Interestingly, α-cyclocitral and its derivative β-CCA have opposing effects on root architecture.

-

α/β-Cyclocitral: Promotes primary root growth and lateral root branching by increasing cell divisions in the root meristem.[11][12][13] This effect is conserved across different species, including Arabidopsis, rice, and tomato.[11][12]

-

β-Cyclocitric Acid (β-CCA): Acts as a root growth inhibitor, reducing primary and secondary root growth by affecting both cell division and expansion.[14] This is associated with the induction of the cell cycle inhibitor SMR5.[14]

Caption: Contrasting Effects on Root Development.

Quantitative Data Summary

The following tables summarize quantitative findings from key studies on the effects of β-cyclocitral and its derivatives.

Table 1: Effect of β-Cyclocitral and β-CCA on Root Development in Arabidopsis thaliana

| Compound | Concentration | Effect on Primary Root Growth | Effect on Lateral Roots | Reference |

| β-Cyclocitral | 10 µM | ~20% increase in meristematic cells | Increased branching | [11] |

| β-CCA | 1 µM | Inhibition observed | Inhibition observed | [14] |

| β-CCA | >250 µM | Marked reduction in root biomass | Marked reduction | [14] |

| β-CCA | Not specified | ~35% reduction in meristematic cells | Inhibition | [14] |

Table 2: Gene Expression Changes Induced by β-Cyclocitral Treatment

| Gene Category | Regulation | Observation | Organism | Reference |

| ¹O₂-Responsive Genes | Upregulated | Large set of genes induced | Arabidopsis thaliana | [2][4] |

| H₂O₂ Marker Genes | No significant change | Minimal effect observed | Arabidopsis thaliana | [2][4] |

| Stress-Responsive Genes | Upregulated | Genes related to drought, heat, cold, salt, biotic stress | Solanum lycopersicum | [3] |

| Xenobiotic Detoxification | Upregulated | GSTs, UDP-glycosyltransferases, etc. | Arabidopsis thaliana | [8][15] |

Experimental Protocols

Reproducing research on α-cyclocitral requires specific methodologies for treatment and analysis.

Plant Material and Growth Conditions

-

Species: Arabidopsis thaliana (ecotypes Col-0), Solanum lycopersicum (tomato), and Oryza sativa (rice) are commonly used.[3][11][14]

-

Growth: Plants are typically grown in controlled environment chambers with defined photoperiods, light intensity, and temperature. For root studies, seedlings are often grown vertically on solid growth medium (e.g., Murashige and Skoog) in Petri dishes.[11][14]

Application of α-Cyclocitral and Derivatives

-

Volatile Treatment: For volatile compounds like α/β-cyclocitral, plants are placed in a hermetically sealed container (e.g., glass box or desiccator). A specific volume of the pure compound is applied to a cotton wick or placed in a watch glass inside the container to volatilize for a defined period (e.g., 4 hours).[3][4][16] Control plants are treated similarly with distilled water or the solvent used.[16]

-

Solution Treatment: For water-soluble compounds like β-CCA, plants can be watered with a solution of a specific concentration (e.g., 1 mM).[9] For in vitro studies, the compound is incorporated directly into the solid growth medium at the desired concentration.[14]

Gene Expression and Metabolomic Analysis

-

RNA Sequencing (RNA-Seq): To obtain a global view of transcriptomic changes, total RNA is extracted from treated and control tissues, followed by library preparation and sequencing on platforms like BGISEQ-500.[3][16]

-

Quantitative Real-Time PCR (qRT-PCR): Used to validate the expression of specific target genes identified through RNA-Seq or hypothesized to be involved.[16]

-

Metabolomics: Liquid chromatography-mass spectrometry (LC-MS) is used to identify and quantify changes in the plant metabolome following treatment, revealing shifts in amino acids, phenylpropanoids, and other defense compounds.[10]

Physiological Measurements

-

Drought Stress Assay: Plants are pre-treated with the compound and then subjected to drought by withholding water for a specified period (e.g., 7 days). Survival rates and phenotypes (e.g., wilting) are recorded after re-watering.[7][9]

-

Root Architecture Analysis: Seedlings grown on agar (B569324) plates are scanned, and root parameters (primary root length, number of lateral roots) are measured using image analysis software (e.g., ImageJ).[11][14]

-

Stomatal Conductance and Relative Water Content (RWC): These are measured using a porometer and by comparing fresh, turgid, and dry weights of leaves to assess plant water status.[4][7]

Caption: General Experimental Workflow.

Conclusion and Future Perspectives

α-Cyclocitral is a potent, endogenously produced signaling molecule that plays a pivotal role in plant defense and acclimation. Its mechanism of action involves a sophisticated retrograde signaling pathway that originates in the chloroplast and culminates in a large-scale reprogramming of the nuclear transcriptome. This leads to the activation of detoxification pathways and enhanced tolerance to a wide array of both abiotic and biotic stresses. The discovery of its role in promoting root growth, contrasted with the inhibitory effects of its derivative β-CCA, opens up exciting avenues for agricultural applications. A deeper understanding of the downstream components of the α-cyclocitral signaling network and its crosstalk with other hormone pathways will be crucial. Harnessing the power of α-cyclocitral and its derivatives could lead to the development of novel biostimulants to enhance crop vigor, improve resource acquisition, and bolster resilience in the face of a changing climate.

References

- 1. β-Cyclocitral: Emerging Bioactive Compound in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alpha-Cyclocitral | Apocarotenoid for Research [benchchem.com]

- 3. β-Cyclocitral, a Master Regulator of Multiple Stress-Responsive Genes in Solanum lycopersicum L. Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. The Apocarotenoid β-Cyclocitric Acid Elicits Drought Tolerance in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exogenous β-cyclocitral treatment primes tomato plants against drought by inducing tolerance traits, independent of abscisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. β-Cyclocitral-Mediated Metabolic Changes Optimize Growth and Defense Responses in Solanum lycopersicum L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β-Cyclocitral is a conserved root growth regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Plant Hormone that Speeds Root Growth Could Be a New Agricultural Tool | HHMI [hhmi.org]

- 13. Frontiers | Carotenoid-derived bioactive metabolites shape plant root architecture to adapt to the rhizospheric environments [frontiersin.org]

- 14. The response of Arabidopsis to the apocarotenoid β-cyclocitric acid reveals a role for SIAMESE-RELATED 5 in root development and drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. mdpi.com [mdpi.com]

The Role of Alpha-Cyclocitral in Plant Stress Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-cyclocitral, a volatile apocarotenoid derived from the oxidative cleavage of β-carotene, has emerged as a critical signaling molecule in the plant kingdom. This technical guide provides an in-depth analysis of the role of this compound in mediating plant responses to a variety of abiotic and biotic stresses, with a particular focus on photooxidative stress, drought, and salinity. We will explore the biosynthesis of this compound, its perception, and the subsequent signaling cascades that lead to the activation of defense mechanisms. This guide summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the signaling pathways to facilitate a comprehensive understanding of this important stress-related metabolite.

Introduction

Plants, being sessile organisms, have evolved intricate signaling networks to perceive and respond to environmental challenges. Reactive oxygen species (ROS), once considered merely as toxic byproducts of aerobic metabolism, are now recognized as central players in these signaling pathways[1]. This compound (α-cyclocitral), often referred to as β-cyclocitral in the literature, is a prime example of a ROS-derived signal. It is produced in chloroplasts primarily through the singlet oxygen (¹O₂) mediated oxidation of β-carotene, a process that is exacerbated under conditions of high light and other stresses that impair photosynthetic efficiency[2][3][4]. This volatile compound acts as a retrograde signal, moving from its site of production in the chloroplast to the nucleus to orchestrate a complex reprogramming of gene expression, ultimately enhancing the plant's resilience to stress[5][6][7].

Biosynthesis and Accumulation of this compound

Under optimal conditions, the basal level of this compound in plants like Arabidopsis thaliana is relatively low. However, exposure to high light stress can lead to a significant increase in its accumulation.

| Plant Species | Tissue | Condition | This compound Concentration (ng/g Fresh Weight) | Reference |

| Arabidopsis thaliana | Leaves | Control | ~50-58 | [8] |

| Arabidopsis thaliana | Leaves | High Light Stress | ~180 (triples from basal level) | [8] |

The this compound Signaling Pathway

The this compound signaling cascade is a multi-faceted network that integrates with other stress-responsive pathways. A core component of this pathway involves a xenobiotic detoxification response, which helps to mitigate the damaging effects of ROS and other toxic compounds generated during stress.

Core Signaling Module: SCL14, TGA, and ANAC Transcription Factors

Upon its generation in the chloroplast, this compound initiates a signaling cascade that converges on the activation of a specific set of transcription factors in the nucleus. Key players in this pathway include:

-

SCARECROW-LIKE 14 (SCL14): A GRAS family protein that acts as a central regulator in the this compound response[6].

-

TGA Transcription Factors (TGAII): These bZIP transcription factors interact with SCL14 to regulate the expression of downstream genes[6].

-

ANAC102: A NAC domain-containing transcription factor that is a pivotal component acting upstream of other ANAC transcription factors and many enzymes involved in the xenobiotic detoxification response[8].

This signaling module activates a broad spectrum of detoxification genes, including glutathione-S-transferases (GSTs) and UDP-glucosyltransferases, which help to neutralize harmful compounds and protect the cell from oxidative damage[6].

Interaction with Phytohormone Signaling

The this compound signaling pathway does not operate in isolation. It exhibits significant crosstalk with phytohormone signaling networks, particularly the salicylic (B10762653) acid (SA) pathway.

Salicylic Acid (SA): this compound treatment has been shown to induce the accumulation of SA, a key hormone in plant defense against biotrophic pathogens and in the establishment of systemic acquired resistance (SAR)[8]. This increase in SA is crucial for the enhanced tolerance to photooxidative stress observed in this compound-treated plants.

| Treatment | Plant Species | Fold Increase in Salicylic Acid | Reference |

| This compound + 12h Excess Light | Arabidopsis thaliana | ~5-fold | [9] |

The induction of SA biosynthesis by this compound is mediated by the upregulation of ISOCHORISMATE SYNTHASE 1 (ICS1), a key enzyme in the SA synthesis pathway[8]. This process is dependent on the regulatory protein ENHANCED DISEASE SUSCEPTIBILITY 1 (EDS1)[8].

Physiological Roles of this compound in Stress Tolerance

The activation of the this compound signaling pathway translates into tangible physiological benefits for the plant, enhancing its ability to withstand various environmental stressors.

Photooxidative Stress

This compound plays a crucial role in protecting the photosynthetic apparatus from damage caused by excess light energy. Treatment with this compound has been shown to reduce chlorophyll (B73375) bleaching and lipid peroxidation, two key indicators of photooxidative damage[5].

| Treatment | Plant Species | Parameter | Effect | Reference |

| 50 µL volatile α-cyclocitral | Arabidopsis thaliana | Chlorophyll content after high light | Higher than control | [10] |

| 50 µL volatile α-cyclocitral | Arabidopsis thaliana | Lipid peroxidation after high light | Lower than control | [10] |

Drought and Salinity Stress

Beyond its role in high light acclimation, this compound and its derivative, β-cyclocitric acid, contribute to drought tolerance[4][7][11]. Furthermore, this compound has been shown to promote root growth, particularly under salt stress conditions, which can enhance water and nutrient uptake[12]. This effect is achieved by stimulating cell divisions in the root meristem.

| Treatment | Plant Species | Stress Condition | Effect on Root Growth | Reference |

| β-cyclocitral | Rice (Oryza sativa) | Salt Stress | Promotes root and shoot growth | [12] |

| β-cyclocitral | Arabidopsis thaliana | Salt Stress | Increases root growth | [13] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the role of this compound in plant stress signaling.

This compound Treatment of Plants

Due to its volatile nature, this compound is often applied to plants in a gaseous phase.

-

Objective: To expose plants to a controlled concentration of this compound to study its effects on gene expression and physiology.

-

Procedure:

-

Place plants in an airtight, transparent container (e.g., a glass desiccator or a sealed plastic box).

-

Introduce a small, open vial or a piece of cotton wool containing a known volume of pure this compound (e.g., 1-10 µL for a small container) into the container, ensuring it does not come into direct contact with the plants.

-

Seal the container and incubate the plants for the desired duration (typically 4-24 hours) under controlled light and temperature conditions.

-

A control group of plants should be treated similarly with a vial containing water or the solvent used to dissolve this compound.

-

After the treatment period, the plants can be harvested for molecular or physiological analysis, or subjected to stress treatments.

-

Quantification of Endogenous this compound

Gas chromatography-mass spectrometry (GC-MS) is a common method for the quantification of volatile compounds like this compound.

-

Objective: To measure the concentration of this compound in plant tissues.

-

General Procedure:

-

Harvest and freeze plant tissue in liquid nitrogen.

-

Homogenize the tissue in an appropriate solvent (e.g., dichloromethane).

-

Extract the volatile compounds using methods such as solid-phase microextraction (SPME) or solvent extraction.

-

Analyze the extract using a GC-MS system equipped with a suitable capillary column.

-

Identify and quantify this compound by comparing its retention time and mass spectrum to that of an authentic standard.

-

Measurement of Lipid Peroxidation

Lipid peroxidation is a common indicator of oxidative stress.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay:

-

Principle: This colorimetric assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation.

-

Brief Protocol: Homogenize plant tissue in trichloroacetic acid (TCA). Centrifuge and mix the supernatant with thiobarbituric acid (TBA) solution. Heat the mixture, then cool and measure the absorbance at 532 nm. Subtract the non-specific absorbance at 600 nm. Calculate the MDA concentration using the Beer-Lambert law.

-

-

Thermoluminescence:

-

Principle: This technique measures the light emitted from the thermal breakdown of lipid hydroperoxides. The intensity of the thermoluminescence signal is proportional to the extent of lipid peroxidation.

-

Procedure: Leaf discs or other plant tissues are heated at a constant rate in a thermoluminescence apparatus, and the emitted light is detected by a photomultiplier tube. The glow curve is recorded as a function of temperature.

-

Gene Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR):

-

Objective: To measure the relative expression levels of specific genes of interest.

-

Workflow:

-

Extract total RNA from control and treated plant tissues.

-

Synthesize cDNA using reverse transcriptase.

-

Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system.

-

Normalize the expression data to one or more stably expressed reference genes.

-

Calculate the relative fold change in gene expression using methods such as the 2-ΔΔCt method.

-

-

-

RNA-Sequencing (RNA-Seq):

-

Objective: To obtain a global profile of gene expression changes in response to this compound treatment.

-

Workflow:

-

Extract high-quality total RNA.

-

Prepare sequencing libraries (e.g., by poly(A) selection of mRNA, rRNA depletion, reverse transcription to cDNA, adapter ligation).

-

Sequence the libraries on a high-throughput sequencing platform.

-

Perform bioinformatic analysis: quality control of raw reads, mapping reads to a reference genome, quantification of gene expression, and differential expression analysis.

-

-

Conclusion and Future Perspectives

This compound has unequivocally been established as a key signaling molecule in the plant stress response network. Its role as a retrograde signal, originating from the chloroplast under stress and orchestrating a nuclear-encoded detoxification and acclimation response, highlights the intricate communication that exists between different cellular compartments. The elucidation of its core signaling pathway involving SCL14, TGA, and ANAC transcription factors, as well as its interplay with phytohormone signaling, provides a solid foundation for further research.

Future investigations should focus on several key areas:

-

Identification of this compound receptors: The mechanism by which this compound is perceived by the cell remains unknown. Identifying its receptor(s) will be a major breakthrough in understanding this signaling pathway.

-

Elucidation of downstream targets: While many downstream genes have been identified through transcriptomic studies, the specific functions of many of these genes in this compound-mediated stress tolerance need to be characterized.

-

Translational research: The potential of using this compound or its derivatives as biostimulants to enhance crop resilience to environmental stress is a promising area for agricultural applications. Further research is needed to optimize application methods and to assess its efficacy in a variety of crop species under field conditions.

A deeper understanding of the this compound signaling pathway will not only advance our fundamental knowledge of plant stress biology but also open up new avenues for the development of novel strategies to improve crop performance in the face of a changing climate.

References

- 1. plant-stress.weebly.com [plant-stress.weebly.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thermoluminescence can be used to study lipid peroxidation in photosynthetic organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The response of Arabidopsis to the apocarotenoid β-cyclocitric acid reveals a role for SIAMESE-RELATED 5 in root development and drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Charting gene regulatory networks: strategies, challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Frontiers | Design, execution, and interpretation of plant RNA-seq analyses [frontiersin.org]

- 12. DOT Language | Graphviz [graphviz.org]

- 13. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]

alpha-cyclocitral as a carotenoid degradation product

An In-depth Technical Guide to α-Cyclocitral as a Carotenoid Degradation Product

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

α-Cyclocitral is a volatile apocarotenoid, a natural product resulting from the oxidative degradation of carotenoids, particularly β-carotene.[1] This compound, and its close isomer β-cyclocitral, are gaining significant attention in biological and chemical research. Initially recognized for its contribution to the aroma of various plants and foods, recent studies have unveiled its critical role as a plant signaling molecule in response to environmental stress.[1][2] It functions as a retrograde signal, communicating information from the chloroplasts to the nucleus to modulate gene expression and enhance stress tolerance.[1] This guide provides a comprehensive overview of the formation, chemical properties, biological activities, and underlying signaling pathways of α-cyclocitral, with a focus on its potential applications in research and development.

Formation and Chemical Properties

Formation from Carotenoid Degradation

α-Cyclocitral is formed from the oxidative cleavage of carotenoids. This degradation can occur through two primary mechanisms:

-

Non-Enzymatic Pathway: The primary non-enzymatic route involves the reaction of carotenoids, such as β-carotene, with reactive oxygen species (ROS), especially singlet oxygen (¹O₂).[1][2] This process is particularly prevalent under conditions of abiotic stress like high light and drought, which lead to increased ROS production in chloroplasts.[1]

-

Enzymatic Pathway: Carotenoid Cleavage Dioxygenases (CCDs) are a family of non-heme iron-dependent enzymes that catalyze the specific cleavage of double bonds in the carotenoid backbone.[2][3] While the formation of β-cyclocitral by CCDs is well-documented, the direct enzymatic synthesis of α-cyclocitral is less commonly reported but is an active area of research.[1] For instance, the DcCCD4 enzyme in carrots has been shown to cleave α- and β-carotene at the 9, 10 (9', 10') double bonds, leading to the formation of cyclocitral isomers and other apocarotenoids.[3]

Chemical and Physical Properties

α-Cyclocitral is a cyclic monoterpene aldehyde. Its key properties are summarized in the table below.[4][5][6][7][8]

| Property | Value | Reference(s) |

| IUPAC Name | 2,6,6-trimethylcyclohex-2-ene-1-carbaldehyde | [1] |

| Synonyms | Filipendulal, 1-Formyl-2,6,6-trimethyl-2-cyclohexene | [5] |

| CAS Number | 432-24-6 | [4][5] |

| Molecular Formula | C₁₀H₁₆O | [4][7] |

| Molecular Weight | 152.23 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [5][6] |

| Density | 0.925 - 0.957 g/cm³ | [4][6] |

| Boiling Point | 196-197 °C at 760 mmHg; 75-77 °C at 10 Torr | [6][7] |

| Flash Point | 64.44 °C | [6] |

| Solubility | Soluble in organic solvents like alcohol; sparingly soluble in water | [4][6] |

Biological Activities and Signaling Pathways

α-Cyclocitral and its isomer β-cyclocitral are potent biological signaling molecules, primarily studied in plants and cyanobacteria. Their activities are crucial for stress acclimation and defense.

Retrograde Signaling in Stress Response

Under photooxidative stress, the accumulation of ¹O₂ in chloroplasts leads to the degradation of β-carotene and the production of cyclocitrals.[1][9] These molecules then act as retrograde signals, moving from the chloroplast to the nucleus to induce a protective response. This signaling pathway helps mitigate the damage caused by ROS and toxic reactive carbonyl species that result from lipid peroxidation.[1][9]

The signaling cascade initiated by α-cyclocitral in Arabidopsis involves several key components:

-

MBS1 Protein: α-Cyclocitral modulates the transcription of genes regulated by ¹O₂, a process mediated by the METHYLENE BLUE SENSITIVITY 1 (MBS1) protein.[1]

-

SCL14/TGAII Complex: It activates a distinct pathway involving the transcription factors SCARECROW LIKE14 (SCL14) and TGAII (comprising TGA2, TGA5, and TGA6).[1]

-

Detoxification Gene Expression: This SCL14/TGAII complex directly controls the expression of numerous detoxification enzymes, including aldehyde dehydrogenases (ALDHs) and aldo-keto reductases (AKRs), which neutralize toxic carbonyl compounds.[9]

Regulation of Growth and Development

Beyond stress responses, cyclocitral isomers can influence plant development. Exogenous application of β-cyclocitral has been shown to promote primary root growth and lateral root branching in species like Arabidopsis, tomato, and rice, even under salt stress conditions.[1] This suggests a role in enhancing plant vigor.

Allelopathic and Defensive Properties

α-Cyclocitral is a volatile organic compound that contributes to plant-herbivore and plant-plant interactions.[1] It can act as a repellent to herbivores and possesses allelopathic properties that can influence the dynamics of surrounding plant and algal communities.[1] In cyanobacteria, the related compound β-cyclocitral acts as a defense signal against grazers.[6]

Quantitative Data

The biological effects of cyclocitrals are concentration-dependent. The following tables summarize key quantitative findings from the literature.

Table 1: Endogenous Concentrations of β-Cyclocitral in Arabidopsis thaliana [9]

| Condition | Concentration (ng/g Fresh Weight) |

| Basal Level | ~50 |

| High-Light Stress | ~150 (3-fold increase) |

Table 2: Production of β-Cyclocitral in Microcystis aeruginosa Culture [10]

| Parameter | Value | Growth Phase / Time Point |

| Total β-Cyclocitral Concentration (Peak) | 329 µg/L | Day 36 (Stationary Phase) |

| Cellular Quota (Qβ-cc) per Intact Cell | 2.2 - 4.9 fg/cell | Logarithmic Phase |

| Molar Ratio (β-Cyclocitral / β-Carotene) | ~0.39 | - |

Experimental Protocols

Protocol for Metabolite Extraction and LC-MS Analysis

This protocol is adapted for the analysis of apocarotenoids like cyclocitral from plant tissues.[11]

Objective: To extract and quantify α-cyclocitral and other metabolites from plant leaf samples.

Materials:

-

Plant leaf tissue

-

Liquid nitrogen

-

Methanol (B129727) (LC-MS grade)

-

Internal standard (e.g., formononetin (B1673546) at 10 µg/mL)

-

1.5 mL microcentrifuge tubes

-

Vortex mixer

-

Refrigerated centrifuge (4 °C)

-

Syringe filters (0.22 µm)

-

LC-QTOF-MS/MS system (e.g., Agilent)

Procedure:

-

Sample Collection: Harvest leaf samples and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Pulverize the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Extraction: Weigh 200 mg of the frozen powder into a 1.5 mL microcentrifuge tube. Add 1 mL of methanol spiked with the internal standard.

-

Vortexing: Vortex the tube continuously for 15 minutes to ensure thorough extraction.

-

Centrifugation: Centrifuge the extract at 15,000 x g for 20 minutes at 4 °C to pellet cell debris.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.

-

Analysis: Subject the filtered extract to analysis using a Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) system to identify and quantify metabolites based on mass-to-charge ratio and retention time.

Protocol for Headspace SPME-GC-MS Analysis of Volatiles

This protocol is suitable for quantifying volatile compounds like α-cyclocitral from aqueous or biological samples.[10]

Objective: To quantify volatile α-cyclocitral from cyanobacterial cultures.

Materials:

-

Headspace vials (e.g., 20 mL)

-

Solid-Phase Microextraction (SPME) fiber assembly (e.g., with Divinylbenzene/Carboxen/Polydimethylsiloxane coating)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Heating block or water bath

Procedure:

-

Sample Preparation: Place a defined volume of the liquid sample (e.g., 10 mL of cyanobacterial culture) into a headspace vial.

-

Equilibration: Seal the vial and place it in a heating block at a controlled temperature (e.g., 60 °C) for a set time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

-

Extraction: Introduce the SPME fiber into the headspace of the vial (without touching the liquid) and expose it for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS. The high temperature desorbs the analytes from the fiber onto the GC column.

-

Data Acquisition: Run the GC-MS program to separate the compounds chromatographically and identify them based on their mass spectra and retention times compared to an authentic α-cyclocitral standard.

Conclusion and Future Directions

α-Cyclocitral, a degradation product of carotenoids, has emerged as a multifaceted molecule with significant biological roles. Its function as a stress-induced retrograde signal in plants highlights a sophisticated mechanism of environmental adaptation and presents potential avenues for developing strategies to enhance crop resilience. For drug development professionals, the pathways modulated by α-cyclocitral, particularly those involving xenobiotic detoxification and stress response, may offer novel targets for therapeutic intervention. Further research is warranted to fully elucidate its mechanism of action across different biological systems, explore its potential as a bioactive compound in agriculture and medicine, and refine analytical methods for its detection and quantification.

References

- 1. alpha-Cyclocitral | Apocarotenoid for Research [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. DcCCD4 catalyzes the degradation of α-carotene and β-carotene to affect carotenoid accumulation and taproot color in carrot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. α-Cyclocitral | 432-24-6 | FC20686 | Biosynth [biosynth.com]

- 5. CAS 432-24-6: α-Cyclocitral | CymitQuimica [cymitquimica.com]

- 6. This compound, 432-24-6 [thegoodscentscompany.com]

- 7. echemi.com [echemi.com]

- 8. This compound | C10H16O | CID 94143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. β-Cyclocitral-Mediated Metabolic Changes Optimize Growth and Defense Responses in Solanum lycopersicum L - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of alpha-cyclocitral

An In-depth Technical Guide to the Discovery and History of α-Cyclocitral

Executive Summary

α-Cyclocitral (2,6,6-trimethylcyclohex-2-ene-1-carbaldehyde) is a cyclic monoterpene aldehyde and a significant volatile apocarotenoid.[1][2] It is recognized for its characteristic woody, saffron-like aroma, which makes it valuable in the fragrance and flavor industry.[1][2] Beyond its sensory properties, α-cyclocitral serves as a crucial intermediate in the synthesis of other commercially important compounds, including ionones and vitamins.[3][4] Historically, its chemistry is linked to the study of citral (B94496) and the structural elucidation of saffron components like safranal (B46814).[5][6] α-Cyclocitral is formed naturally through the oxidative cleavage of carotenoids, such as β-carotene, a process that can be initiated by enzymatic action or by reactive oxygen species.[1][7] This guide provides a comprehensive overview of the history, physicochemical properties, synthesis, biological significance, and analytical methods pertaining to α-cyclocitral, tailored for professionals in research and drug development.

Discovery and Historical Context

The history of α-cyclocitral is intertwined with the broader exploration of terpenoids and carotenoid chemistry in the late 19th and early 20th centuries. While a definitive "discovery" paper for the isolated compound is not prominent, its existence and synthesis were established through the study of related, more abundant natural products.

-

Early Research on Citral: The initial investigations leading to cyclocitrals began with citral, an acyclic monoterpene aldehyde and the main component of lemongrass oil. Early chemists sought to understand the cyclization reactions of citral. A key method involved forming a Schiff base from citral and aniline, followed by cyclization with concentrated sulfuric acid, which yields a mixture of α- and β-cyclocitral.[5][6]

-

Connection to Saffron and Safranal: The structure of safranal, the primary aroma compound of saffron, was determined in the 1930s by Kuhn and Winterstein.[5][8] Subsequent research explored its synthesis, with notable attempts involving the chemical modification of cyclocitrals. For instance, Karrer and Ochsner attempted to synthesize safranal by brominating α-cyclocitral with N-bromosuccinimide, followed by dehydrobromination.[5][6] Although this specific attempt resulted in a rearrangement, it highlighted the role of cyclocitrals as key precursors for saffron-related compounds.

-

Identification as an Apocarotenoid: In modern biochemistry, α-cyclocitral is recognized as an apocarotenoid—a cleavage product derived from the oxidative degradation of carotenoids.[1] It is formed, along with its isomer β-cyclocitral, from the breakdown of β-carotene, a process triggered by enzymatic activity or by reactive oxygen species like singlet oxygen (¹O₂), particularly under conditions of environmental stress such as high light.[1][9]

Physicochemical Properties

α-Cyclocitral is a colorless to pale yellow liquid with distinct physical and chemical characteristics.[2][10] These properties are crucial for its application in synthesis and its analysis in complex mixtures.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O | [2][3] |

| Molecular Weight | 152.23 g/mol | [2][3] |

| CAS Number | 432-24-6 | [2][3] |

| Appearance | Colorless to yellow clear liquid | [10] |

| Boiling Point | 196.00 to 197.00 °C @ 760.00 mm Hg | |

| Flash Point | 64.44 °C (148.00 °F) | [10] |

| Density | 0.925 g/cm³ | [3] |

| Specific Gravity | 0.950 to 0.957 @ 20.00 °C | [10] |

| Refractive Index | 1.470 to 1.480 @ 20.00 °C | [10] |

| Solubility | Soluble in organic solvents like alcohol and chloroform. | [2][3] |

Formation and Synthesis

Natural Formation from Carotenoids

α-Cyclocitral is a natural product of carotenoid degradation. The primary precursor is β-carotene. This degradation can occur via two main routes: non-enzymatic oxidation by reactive oxygen species (ROS) or enzymatic cleavage by Carotenoid Cleavage Dioxygenases (CCDs).[9][11]

-

Non-Enzymatic Pathway: Under conditions of photooxidative stress, singlet oxygen (¹O₂) can attack the double bonds of the β-carotene molecule, leading to the formation of various apocarotenoids, including α- and β-cyclocitral.[1][9]

-

Enzymatic Pathway: CCDs are a family of enzymes that catalyze the oxidative cleavage of carotenoids at specific double bonds to produce a diverse array of apocarotenoids.[1]

Chemical Synthesis

Industrial synthesis of α-cyclocitral is critical for its use as a chemical intermediate. A prevalent method involves a Diels-Alder reaction followed by isomerization.[12][13][14]

-

Diels-Alder Reaction: 1,3-Pentadiene reacts with isoamylene aldehyde (prenaldehyde) under Lewis acid catalysis (e.g., aluminum trichloride) to form the intermediate 2,6,6-trimethyl-3-cyclohexenyl carbaldehyde.[12][13]

-

Isomerization: The intermediate is then isomerized using a catalyst system (e.g., containing nickel chloride and zinc powder) to shift the double bond into the correct position, yielding the final α-cyclocitral product.[12][13]

Experimental Protocols

Protocol for Chemical Synthesis (Diels-Alder Method)

This protocol is a generalized summary based on published patent literature.[12][13][14]

-

Reaction Setup: A reaction vessel is dehydrated, deoxygenated, and kept under a nitrogen atmosphere.

-

Diels-Alder Reaction:

-

Charge the reactor with 1,3-pentadiene, isoamylene aldehyde, and a Lewis acid catalyst such as aluminum trichloride.

-

Stir the mixture at a controlled temperature (e.g., 80-100 °C) for approximately 1 hour to facilitate the Diels-Alder reaction.

-

-

Quenching and Separation:

-

Cool the reaction mixture to room temperature and quench by adding it to crushed ice with vigorous stirring.

-